(2R)-2-Amino-2-cyclobutylethan-1-ol
Overview
Description
(2R)-2-Amino-2-cyclobutylethan-1-ol: is a chiral compound with a cyclobutane ring and an amino alcohol functional group
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (2R)-2-Amino-2-cyclobutylethan-1-ol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
Target of Action
The primary target of (2R)-2-Amino-2-cyclobutylethan-1-ol, also known as ®-2-Amino-2-cyclobutylethanol, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in synaptic plasticity, which is a key factor in the development of memory functions.
Mode of Action
This compound interacts with its targets by antagonizing NMDA receptors . This antagonism disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The affected biochemical pathway involves the glutamatergic system . The compound’s action reduces glutamate release, which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .
Result of Action
The molecular and cellular effects of the compound’s action involve a decrease in glutamate release . This decrease is associated with reduced P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . These changes may contribute to the compound’s rapid antidepressant action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-cyclobutylethan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or by the reduction of cyclobutanone.
Amino Alcohol Formation:
Industrial Production Methods: Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to reduce cyclobutanone derivatives.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis of the chiral center.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Amino-2-cyclobutylethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Substituted amino alcohols.
Comparison with Similar Compounds
(2S)-2-Amino-2-cyclobutylethan-1-ol: The enantiomer of (2R)-2-Amino-2-cyclobutylethan-1-ol with similar chemical properties but different biological activities.
Cyclobutanol: A simpler compound with a cyclobutane ring and a hydroxyl group.
Cyclobutylamine: A compound with a cyclobutane ring and an amino group.
Uniqueness: this compound is unique due to its chiral center and the presence of both an amino and alcohol functional group
Properties
IUPAC Name |
(2R)-2-amino-2-cyclobutylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFSGQLWVPDER-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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